molecular formula C12H18N2O2 B114604 1-(2,6-Dimethoxyphenyl)piperazine CAS No. 148583-59-9

1-(2,6-Dimethoxyphenyl)piperazine

Cat. No. B114604
M. Wt: 222.28 g/mol
InChI Key: CAUAGRXHOINATG-UHFFFAOYSA-N
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Description

“1-(2,6-Dimethoxyphenyl)piperazine” is an organic compound with the molecular formula C12H18N2O2 . It has an average mass of 222.283 Da and a monoisotopic mass of 222.136826 Da .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological and pharmaceutical activity . The synthesis of 2-substituted chiral piperazines has been reported via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of “1-(2,6-Dimethoxyphenyl)piperazine” consists of a six-membered ring containing two opposing nitrogen atoms . Each organic entity is engaged in a large number of bifurcated and non-bifurcated N–H···O (O) and C–H···O hydrogen bonds with different species, enhancing the three-dimensional supramolecular network .

properties

IUPAC Name

1-(2,6-dimethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-15-10-4-3-5-11(16-2)12(10)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUAGRXHOINATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427442
Record name 1-(2,6-dimethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethoxyphenyl)piperazine

CAS RN

148583-59-9
Record name 1-(2,6-dimethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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